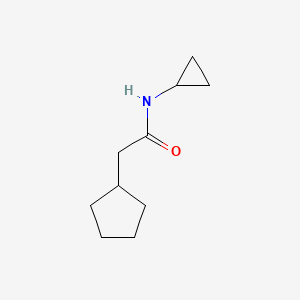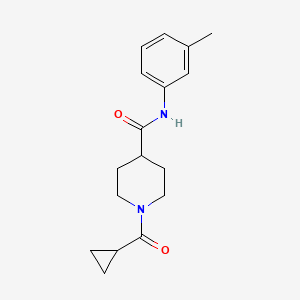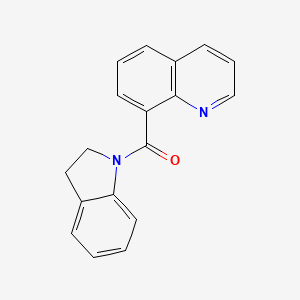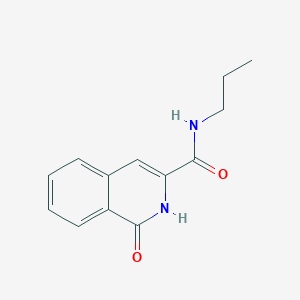
2-cyclopentyl-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyclopentyl-N-cyclopropylacetamide, also known as CPP-115, is a synthetic compound that belongs to the family of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the breakdown of gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
The mechanism of action of 2-cyclopentyl-N-cyclopropylacetamide is through the inhibition of GABA aminotransferase. By inhibiting this enzyme, 2-cyclopentyl-N-cyclopropylacetamide increases the levels of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This increased availability of GABA leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and other neurological disorders.
Biochemical and Physiological Effects:
2-cyclopentyl-N-cyclopropylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on GABA levels, 2-cyclopentyl-N-cyclopropylacetamide has been shown to increase the levels of other neurotransmitters, including dopamine and norepinephrine. Additionally, 2-cyclopentyl-N-cyclopropylacetamide has been shown to increase the expression of genes involved in synaptic plasticity, which is the ability of neurons to change their structure and function in response to experience.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyclopentyl-N-cyclopropylacetamide in lab experiments is its specificity for GABA aminotransferase. This specificity allows researchers to study the effects of GABA modulation in a more targeted manner. Additionally, 2-cyclopentyl-N-cyclopropylacetamide has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one limitation of using 2-cyclopentyl-N-cyclopropylacetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-cyclopentyl-N-cyclopropylacetamide. One area of interest is the potential use of 2-cyclopentyl-N-cyclopropylacetamide in the treatment of addiction. Preclinical studies have shown that 2-cyclopentyl-N-cyclopropylacetamide can reduce drug-seeking behavior in animal models, and there is potential for clinical trials to investigate its efficacy in human addiction. Additionally, there is ongoing research into the potential use of 2-cyclopentyl-N-cyclopropylacetamide in the treatment of epilepsy and anxiety disorders. Finally, there is potential for further research into the biochemical and physiological effects of 2-cyclopentyl-N-cyclopropylacetamide, including its effects on synaptic plasticity and other neurotransmitter systems.
Méthodes De Synthèse
2-cyclopentyl-N-cyclopropylacetamide can be synthesized using a multi-step process that involves the reaction of cyclopropylamine with cyclopentanone to form the intermediate, 2-cyclopentylcyclopropyl ketone. The ketone is then reacted with ethyl chloroacetate to form the final product, 2-cyclopentyl-N-cyclopropylacetamide.
Applications De Recherche Scientifique
2-cyclopentyl-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, 2-cyclopentyl-N-cyclopropylacetamide has been shown to be effective in reducing seizures and increasing the threshold for seizure induction. Additionally, 2-cyclopentyl-N-cyclopropylacetamide has been shown to reduce drug-seeking behavior in animal models of addiction and to have anxiolytic effects in animal models of anxiety.
Propriétés
IUPAC Name |
2-cyclopentyl-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(11-9-5-6-9)7-8-3-1-2-4-8/h8-9H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXNBVGTAHQNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472854.png)





![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
